![molecular formula C16H21N3O4 B2390666 2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-56-0](/img/structure/B2390666.png)

2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

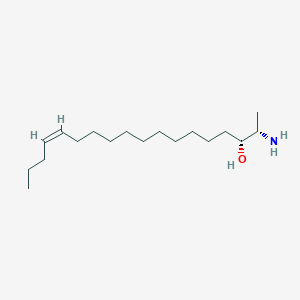

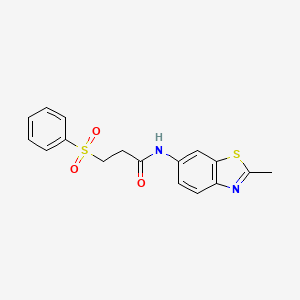

The compound “2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrido[1,2-a]pyrimidine . Pyrido[1,2-a]pyrimidines are known to have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives involves several steps starting from 2(1H) pyridone via hydrolysis, de-carboxylation, selective O-alkylation followed by rearrangement to give pyridine-2-amine . The specific synthesis process for “2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Chemical modification strategies for pyrido[1,2-a]pyrimidine derivatives aim to enhance their biological properties. For example, Ukrainets et al. (2015) explored methylation at the pyridine moiety to optimize analgesic properties, indicating a methodological framework for altering biological activity through structural changes (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Additionally, Drev et al. (2014) discussed the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of specific substituent placements for deriving new compounds with potential applications (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

Biological Activity

The biological activities of pyrido[1,2-a]pyrimidine derivatives cover a broad spectrum, including antimicrobial and antifungal properties. Merja et al. (2004) synthesized pyrido[1,2-a]pyrimidine and isoxazoline derivatives, assessing their antimicrobial efficacy against several microbes, thus suggesting potential for drug development in combating microbial infections (Merja, Joshi, Parikh, & Parikh, 2004). Furthermore, Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives, demonstrating significant antifungal activities for some compounds, which implies their potential application in antifungal drug discovery (Hanafy, 2011).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. It is known that pyrimidine derivatives, which this compound is a part of, are frequently found in bioactive synthetic and natural products .

Mode of Action

It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes and thus reduce the generation of pge 2 .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural similarity to other pyrimidine derivatives. These compounds have been used for the development of antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular H37Rv, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory agents .

Result of Action

The compound has been found to have marked analgesic properties . It was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .

Eigenschaften

IUPAC Name |

2-hydroxy-9-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-10(2)23-9-5-7-17-14(20)12-15(21)18-13-11(3)6-4-8-19(13)16(12)22/h4,6,8,10,21H,5,7,9H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXXXHBLBIAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)

![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2390586.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)

![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2390594.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)

![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)